molecular formula C24H40O4 B033406 1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid CAS No. 89238-74-4

1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid

Cat. No.: B033406
CAS No.: 89238-74-4
M. Wt: 392.6 g/mol
InChI Key: BASPEALOGWANGT-ZGCQFCDISA-N
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Description

1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid, also known as UDCA, is a bile acid that is naturally produced in the liver. UDCA has been the subject of extensive scientific research due to its potential therapeutic properties.

Scientific Research Applications

Structural Analysis and Dehydration Studies

Research by Harano et al. (1977) explored the dehydration products of chenodeoxycholic acid, which is structurally related to 1beta,3alpha-dihydroxy-5beta-cholan-24-oic acid. They identified two dehydration products through spectral measurements, contributing to our understanding of the chemical structure and transformations of bile acids (Harano et al., 1977).

Crystal Structure Studies

Bertolasi et al. (2005) reported on the crystal structures of six new crystals of oxo-cholic acids, closely related to this compound. These studies provide insights into the supramolecular architectures and hydrogen bonding patterns in these bile acid crystals (Bertolasi et al., 2005).

Electrochemical Oxidation Studies

Medici et al. (2001) investigated the anodic electrochemical oxidation of cholic acid, which shares a similar structure with this compound. They described the regioselectivity in oxidation and the formation of various oxo acids, contributing to the understanding of electrochemical behavior in bile acids (Medici et al., 2001).

Studies on Bile Acid Metabolism

The study of bile acids in serum and urine in cholestasis by Summerfield et al. (1976) revealed novel insights into the metabolism and excretion patterns of bile acids, which are structurally similar to this compound (Summerfield et al., 1976).

Synthesis and Chemical Property Studies

Shalon and Elliott (1976) contributed to the field by synthesizing 24-nor-5alpha-cholic acid and its 3beta-isomer. Their work helps in understanding the synthetic pathways and properties of bile acids similar to this compound (Shalon & Elliott, 1976).

Coenzyme A Ester Synthesis for Bile Acid Biosynthesis Study

Kurosawa et al. (2001) synthesized coenzyme A esters of certain trihydroxy and dihydroxy cholanoic acids for studying beta-oxidation in bile acid biosynthesis, which is relevant for understanding the metabolic pathways of compounds like this compound (Kurosawa et al., 2001).

Safety and Hazards

The compound is considered harmful and can be irritating to eyes, respiratory system, and skin . It’s recommended to wear suitable protective clothing, gloves, and eye/face protection when handling it .

Properties

IUPAC Name

(4R)-4-[(1R,3S,5R,8S,9S,10S,13R,14S,17R)-1,3-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)13-21(26)24(15,3)20(17)10-11-23(18,19)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17+,18-,19+,20+,21-,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASPEALOGWANGT-ZGCQFCDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(C(CC(C4)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801345695
Record name 1beta,3alpha-Dihydroxy-5beta-cholanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89238-74-4
Record name 1beta,3alpha-Dihydroxy-5beta-cholanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid
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Reactant of Route 5
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Reactant of Route 6
1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid

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